molecular formula C11H10N4O2 B13101429 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B13101429
M. Wt: 230.22 g/mol
InChI Key: RXBVIYFYRNTSRW-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological and pharmacological activities. This compound features a fused ring system that includes a pyrrole and a triazole ring, with a nitrophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in the presence of solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C11H10N4O2/c16-15(17)9-5-3-8(4-6-9)11-10-2-1-7-14(10)13-12-11/h3-6H,1-2,7H2

InChI Key

RXBVIYFYRNTSRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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